CDK2 inhibitor 73

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

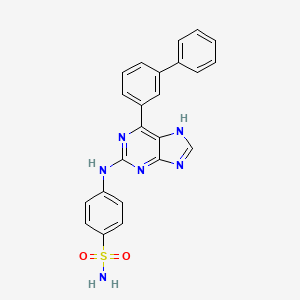

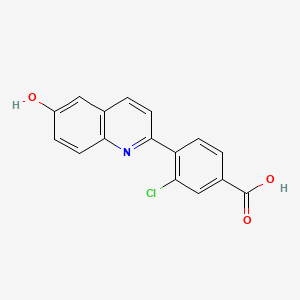

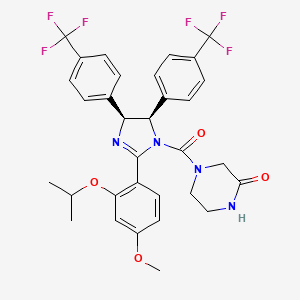

CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .

Molecular Structure Analysis

The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .

Aplicaciones Científicas De Investigación

Treatment of Triple-Negative Breast Cancer

CDK2 inhibitor 73 has been used in the treatment of triple-negative breast cancer. The compound shows good CDK2 inhibitory activity and possesses anti-proliferation activity in triple-negative breast cancer (TNBC) cells .

Cell Cycle Regulation

CDK2-IN-4 plays a crucial role in the control of the cell cycle and proliferation. These kinases are frequently deregulated in various cancers, viral infections, neurodegenerative diseases, ischemia, and some proliferative disorders .

Tumor Growth Inhibition

CDK2-IN-4 has shown robust pharmacodynamic and tumor growth inhibitory activity in multiple models of cancer . This makes it a promising candidate for cancer therapy.

Overcoming Resistance to CDK4/6 Inhibition

CDK2-IN-4 has been developed to overcome resistance mechanisms to CDK4/6 inhibition in preclinical models and clinical contexts . This is particularly important as resistance to CDK4/6 inhibitors is a common challenge in cancer therapy.

Targeting MYC Activated Preclinical Models

CDK2-IN-4 preferentially inhibits MYC activated preclinical models . MYC is an oncogene that can elicit CDK4/6 inhibitor resistance, and its inhibition is a key strategy in cancer therapy.

Potential Therapeutic Benefit Against Certain Tumors

Selective CDK2 inhibition, such as with CDK2-IN-4, provides a potential therapeutic benefit against certain tumors . This is due to the critical role of CDK2 in regulating the progression of the cell cycle and its association with tumor growth.

Development of New CDK Inhibitors

CDK2-IN-4 serves as an important scaffold in the development of new CDK inhibitors . Its structure and function can guide the design of new compounds with improved efficacy and selectivity.

Potential Use in Combination Therapies

Given its ability to overcome resistance to CDK4/6 inhibitors, CDK2-IN-4 could potentially be used in combination with other targeted drugs to enhance therapeutic efficacy .

Safety And Hazards

While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .

Direcciones Futuras

The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

Propiedades

IUPAC Name |

4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGRWXRQJGJIER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CDK2 inhibitor 73 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B606490.png)

![[(1S)-2,3-dihydro-1H-inden-1-yl] N-[(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B606498.png)

![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

![2-[2-[2,3-dihydro-6-[[(2-propen-1-yloxy)carbonyl]oxy]-1H-xanthen-4-yl]ethenyl]-1,3,3-trimethyl-3H-indolium](/img/structure/B606505.png)

![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)